Tetramethyl-1,1-diphenyldisiloxane

Description

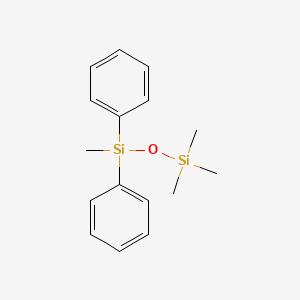

Tetramethyl-1,1-diphenyldisiloxane is an organosiloxane compound characterized by a disiloxane backbone (Si–O–Si) with two methyl groups and two phenyl groups attached to the silicon atoms. Organosiloxanes are widely used in polymer chemistry, coatings, and electronics due to their thermal stability, hydrophobicity, and tunable reactivity .

Properties

CAS No. |

56958-44-2 |

|---|---|

Molecular Formula |

C16H22OSi2 |

Molecular Weight |

286.51 g/mol |

IUPAC Name |

trimethyl-[methyl(diphenyl)silyl]oxysilane |

InChI |

InChI=1S/C16H22OSi2/c1-18(2,3)17-19(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |

InChI Key |

BMOGDWCLOBWOSC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Phenyldimethylchlorosilane undergoes hydrolysis in the presence of water to form phenyldimethylsilanol (PhMe₂SiOH), which subsequently condenses to yield the disiloxane:

$$

2 \, \text{PhMe}2\text{SiCl} + \text{H}2\text{O} \rightarrow \text{PhMe}2\text{Si–O–SiMe}2\text{Ph} + 2 \, \text{HCl}

$$

The reaction is typically conducted in anhydrous solvents (e.g., toluene) with bases like triethylamine (Et₃N) or sodium hydroxide (NaOH) to scavenge HCl.

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 20–40°C | Higher temperatures accelerate condensation but risk side reactions |

| Solvent | Toluene/THF | Polar aprotic solvents enhance silanol stability |

| Base | Et₃N (1.1 eq) | Excess base minimizes HCl-induced side products |

| Reaction Time | 4–6 hours | Prolonged durations favor complete condensation |

Under optimized conditions, yields exceeding 85% are achievable, with purity >98% after fractional distillation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-effectiveness, often employing continuous-flow reactors to maintain consistent product quality.

Continuous-Flow Hydrolysis

In this setup, phenyldimethylchlorosilane and water are fed into a reactor with in-line neutralization of HCl. Benefits include:

- Enhanced Safety : Reduced handling of corrosive HCl gas.

- Improved Yield : Real-time removal of byproducts shifts equilibrium toward disiloxane formation.

Catalytic Methods

Recent advances explore platinum-catalyzed hydrosilylation of diphenylacetylene with tetramethyldisiloxane. This single-step method operates at 60–80°C with Karstedt’s catalyst (Pt-based), achieving 90% selectivity for the target compound.

Comparative Analysis of Synthetic Routes

The table below contrasts key preparation methods:

| Method | Reactants | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Hydrolysis-Condensation | PhMe₂SiCl, H₂O | Et₃N, 25°C, 6h | 85% | >98% | High |

| Continuous-Flow | PhMe₂SiCl, H₂O | NaOH, 40°C, 2h | 88% | 95% | Industrial |

| Hydrosilylation | Diphenylacetylene, (Me₂SiH)₂O | Pt, 70°C, 4h | 90% | 97% | Moderate |

Key Observations :

- Hydrolysis-condensation remains the gold standard for lab-scale synthesis due to simplicity.

- Continuous-flow systems excel in large-scale production but require significant capital investment.

- Hydrosilylation offers high selectivity but depends on costly catalysts.

Challenges and Innovations

Byproduct Management

Cyclic trisiloxanes (e.g., hexaphenylcyclotrisiloxane) often form as side products during condensation. Strategies to suppress their formation include:

- Stoichiometric Control : Maintaining a 2:1 ratio of PhMe₂SiCl to H₂O.

- Low-Temperature Distillation : Isolating the disiloxane before cyclization occurs.

Green Chemistry Approaches

Emerging methodologies emphasize solvent-free reactions and recyclable catalysts. For example, ionic liquids like [BMIM][BF₄] have demonstrated efficacy in promoting condensation while enabling catalyst recovery.

Structural Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity:

Spectroscopic Techniques

- ²⁹Si NMR : Peaks at δ −20 to −25 ppm confirm Si–O–Si linkages, while phenyl-substituted silicon resonates at δ −5 to 0 ppm.

- FT-IR : Absorbance at 1050–1100 cm⁻¹ (Si–O–Si stretching) and 700–750 cm⁻¹ (Si–Ph vibrations).

Chromatographic Methods

Gas chromatography (GC) with flame ionization detection (FID) quantifies purity, while high-performance liquid chromatography (HPLC) resolves cyclic byproducts.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl-1,1-diphenyldisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve the use of halogenating agents or organometallic reagents.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted siloxanes depending on the reagents used.

Scientific Research Applications

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a high-performance siloxane compound with a variety of applications due to its unique properties . It is used in coatings, sealants, and silicone formulations . This organosilicon compound, also known as TMDS, has the molecular formula C16H22OSi2.

Applications

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is widely utilized in research and industry .

Silicone Production: It serves as a key intermediate in the synthesis of silicone polymers, which are used in various applications including sealants, adhesives, and coatings .

Surface Modification: This compound is effective in modifying surfaces to enhance hydrophobicity and oleophobicity, making it valuable in industries like textiles and electronics .

Cosmetic Formulations: Its unique properties make it a popular ingredient in cosmetic products, providing a smooth texture and enhancing the spreadability of creams and lotions .

Thermal Stability: The compound is used in high-temperature applications due to its excellent thermal stability, making it ideal for automotive and aerospace industries .

Research Applications: In laboratories, it is often utilized as a reagent in organic synthesis and materials science, helping researchers develop new compounds and materials . It is also used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Derivatizing agent: 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane primarily involves its role as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). It enhances the detection and quantification of biomolecules by forming stable derivatives that are more amenable to analysis.

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane exhibits biological activity primarily through its interactions with enzymes and proteins. It acts as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis, enhancing the detection of various biomolecules by forming stable complexes with them. The compound's silylating properties facilitate the formation of trimethylsilyl derivatives, which are crucial for improving the sensitivity and specificity of analytical techniques.

Enzyme Modulation: It can modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to alterations in cellular functions such as metabolism, growth, and apoptosis.

Gene Expression: TMDS may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular differentiation and proliferation.

Cell Signaling: TMDS influences signaling pathways that regulate cell growth and differentiation.

Metabolic Changes: It can alter metabolic rates by affecting enzyme activities involved in critical biochemical reactions.

Safety Profile

While TMDS is generally considered safe for laboratory use, it does present some hazards. It may cause skin and eye irritation upon contact, so precautionary measures should be taken to minimize exposure. TMDS has shown stability under controlled conditions; however, prolonged exposure to extreme environmental factors may lead to degradation.

Mechanism of Action

The mechanism of action of tetramethyl-1,1-diphenyldisiloxane involves its interaction with various molecular targets. The compound can form stable complexes with metals and other organic molecules, facilitating various chemical transformations. The pathways involved include coordination with metal centers and participation in catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The disiloxane backbone allows for diverse functionalization. Key structural analogs include:

- Hexamethyldisiloxane : Fully substituted with methyl groups, offering high symmetry and stability.

- 1,3-Divinyltetramethyldisiloxane : Features vinyl groups, enhancing reactivity in polymerization.

- 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane : Substituted with phenyl groups, increasing molecular weight and rigidity.

Physicochemical Properties

- Hexamethyldisiloxane is a low-molecular-weight liquid with applications as a solvent or lubricant due to its inertness .

- 1,3-Divinyltetramethyldisiloxane ’s vinyl groups enable participation in hydrosilylation reactions, making it valuable in silicone elastomers .

- Tetraphenyldimethyldisiloxane ’s bulky phenyl groups enhance thermal resistance, suggesting utility in high-temperature materials .

Substituent Effects

- Methyl groups reduce polarity and increase hydrophobicity.

- Phenyl groups enhance rigidity and UV stability but reduce solubility in non-polar solvents.

- Vinyl groups introduce unsaturation, enabling covalent bonding in polymer networks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetramethyl-1,1-diphenyldisiloxane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via hydrosilylation or condensation reactions. For example, condensation of dichlorodiphenylsilane with water in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the disiloxane backbone. Temperature control (20–40°C) and stoichiometric ratios of silane precursors are critical to minimize side products like cyclic trisiloxanes . Purity (>98%) is achievable through fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and Si NMR are standard for confirming substituent environments. For instance, Si NMR peaks at δ −15 to −25 ppm indicate methyl-silicon bonds, while phenyl groups appear at δ −35 to −45 ppm .

- Mass Spectrometry : High-resolution MS (e.g., EI-MS) verifies molecular weight (e.g., 186.4 g/mol for CHOSi) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Risk Mitigation :

- Ventilation : Use fume hoods due to potential inhalation hazards.

- Skin Protection : Wear nitrile gloves; the compound may cause irritation upon prolonged contact .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of phenyl groups in this compound affect its reactivity in cross-coupling reactions?

- Mechanistic Insight : The phenyl groups create steric hindrance, slowing nucleophilic attack at silicon centers. Kinetic studies (e.g., monitoring reaction rates via H NMR) show reduced reactivity compared to less hindered analogs like Tetramethyl-1,3-divinyldisiloxane. Computational modeling (DFT) further predicts activation barriers 10–15% higher due to steric effects .

Q. What are the challenges in achieving enantioselective functionalization of this compound, and how can they be addressed?

- Stereochemical Considerations : The symmetric structure (C symmetry) complicates enantiomeric resolution. Strategies include:

- Chiral Catalysts : Use of BINOL-derived ligands in asymmetric hydrosilylation to introduce chirality .

- Derivatization : Attaching chiral auxiliaries (e.g., menthol) to break symmetry, followed by HPLC separation .

Q. How do environmental factors (e.g., humidity, light) influence the stability of this compound during storage?

- Stability Data :

- Hydrolytic Stability : The compound degrades slowly in humid air (t ≈ 30 days at 50% RH), forming silanols. Store under inert gas (argon) with molecular sieves to prolong shelf life .

- Photostability : UV-Vis studies show no significant decomposition under ambient light, but prolonged UV exposure (254 nm) induces Si-O bond cleavage .

Q. What contradictions exist in reported spectroscopic data for this compound, and how should researchers validate their findings?

- Data Discrepancies : Literature H NMR shifts for methyl groups range from δ 0.1–0.3 ppm due to solvent effects (CDCl vs. DMSO-d). To resolve conflicts:

- Internal Standards : Use tetramethylsilane (TMS) for calibration.

- Cross-Validation : Compare with IR spectra; symmetric Si-O-Si stretches appear at 1050–1100 cm .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.